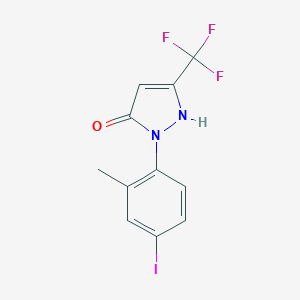![molecular formula C27H23N3O3S B301803 methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as MEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEC is a thiazolidine-based compound that has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to possess several potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. In another study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood, but several studies have suggested that it exerts its therapeutic effects through the inhibition of various cellular pathways. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. In another study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In a study published in the journal European Journal of Medicinal Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In another study published in the journal Bioorganic & Medicinal Chemistry Letters, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. In a study published in the journal Bioorganic Chemistry, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate was shown to possess anti-diabetic properties by inhibiting the activity of the enzyme α-glucosidase, which is involved in the digestion of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate possesses several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent for various diseases. However, methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate also possesses several limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. In addition, the development of new derivatives of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-aminobenzoic acid with 2,5-dimercapto-1,3,4-thiadiazole, followed by the condensation of the resulting product with 9-ethylcarbazole-3-carbaldehyde. The final step involves the esterification of the resulting product with methyl chloroformate. The synthesis of methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been reported in several scientific studies, and the purity and yield of the compound can be optimized through modifications in the reaction conditions.
Eigenschaften
Produktname |
methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C27H23N3O3S |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
methyl 4-[[(5E)-5-[(9-ethylcarbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H23N3O3S/c1-4-30-22-8-6-5-7-20(22)21-15-17(9-14-23(21)30)16-24-25(31)29(2)27(34-24)28-19-12-10-18(11-13-19)26(32)33-3/h5-16H,4H2,1-3H3/b24-16+,28-27? |
InChI-Schlüssel |
QGJMZYFVKZBLFM-ZCDVQNCZSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)
![6-[2-(4-Tert-butylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B301723.png)
![4-(3-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B301725.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)